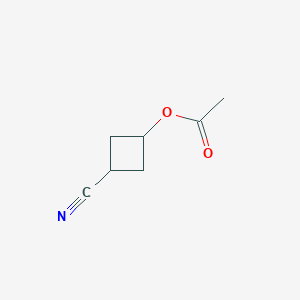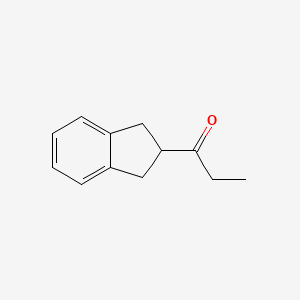
Phosphoranediamine, 1,1-difluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoranediamine, 1,1-difluoro- is a chemical compound with the molecular formula F₂H₅N₂P. It is known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of two fluorine atoms attached to a phosphoranediamine structure, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphoranediamine, 1,1-difluoro- typically involves the fluorination of phosphoranediamine precursors. One common method is the reaction of diaminophosphorane with fluorinating agents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). These reactions are usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms .
Industrial Production Methods
Industrial production of Phosphoranediamine, 1,1-difluoro- often employs large-scale fluorination processes. These processes utilize advanced fluorinating reagents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
Phosphoranediamine, 1,1-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and chemical properties.
Addition Reactions: It can react with multiple bonds, such as alkenes and alkynes, to form addition products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phosphoranediamine derivatives, while oxidation reactions can produce oxidized forms of the compound .
科学的研究の応用
Phosphoranediamine, 1,1-difluoro- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Phosphoranediamine, 1,1-difluoro- involves its interaction with molecular targets and pathways. The fluorine atoms play a crucial role in modulating the compound’s reactivity and interactions. The compound can form stable complexes with various biomolecules, influencing their structure and function .
類似化合物との比較
Similar Compounds
- Phosphoranediamine, 1,1’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N’,N’-tetramethyl-)
- 1,1-Difluorocyclopropane derivatives
Uniqueness
Phosphoranediamine, 1,1-difluoro- is unique due to its specific fluorine substitution pattern and the resulting chemical properties. Compared to other similar compounds, it exhibits distinct reactivity and stability, making it valuable for specialized applications in research and industry .
特性
CAS番号 |
60448-09-1 |
|---|---|
分子式 |
F2H4N2P+ |
分子量 |
101.016 g/mol |
IUPAC名 |
diamino(difluoro)phosphanium |
InChI |
InChI=1S/F2H4N2P/c1-5(2,3)4/h3-4H2/q+1 |
InChIキー |
LGIIPNZMCQPJPO-UHFFFAOYSA-N |
正規SMILES |
N[P+](N)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


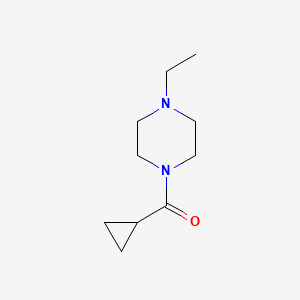
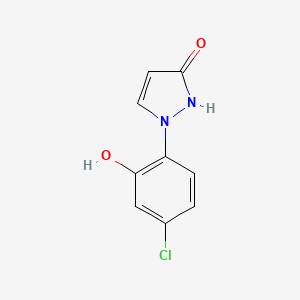
![N-[(2S,3R,4R,6R)-5-[(2S,3R,5S,6R)-4-[(2R,5S,6R)-3-acetamido-4-[(3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4S,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13420656.png)
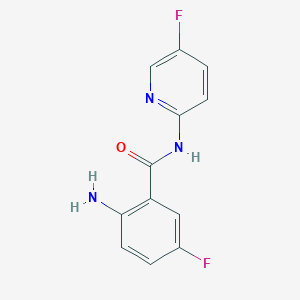
![Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside](/img/structure/B13420672.png)
![Magnesium, bromo[(2-methylphenyl)methyl]-](/img/structure/B13420674.png)


![benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B13420684.png)
![2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13420686.png)

![(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13420698.png)
